6-((4-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with a complex molecular structure It is characterized by the presence of a fluorobenzyl group attached to a dihydronaphthalenone core
Preparation Methods
The synthesis of 6-((4-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting with the preparation of the fluorobenzyl intermediate. One common method involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl ether. This intermediate is then subjected to further reactions to introduce the dihydronaphthalenone moiety. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Chemical Reactions Analysis
6-((4-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
6-((4-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-((4-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group plays a crucial role in binding to these targets, while the dihydronaphthalenone core may modulate the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-((4-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can be compared with other similar compounds, such as:
4-(4’-Fluorobenzyloxy)phenylboronic acid: This compound also contains a fluorobenzyl group and is used in biomedicine for its potential to target disease-causing proteins.
4-Fluorobenzylamine: Another related compound, known for its use in organic synthesis and as a building block for more complex molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1092349-26-2 |
---|---|
Molecular Formula |
C17H15FO2 |
Molecular Weight |
270.30 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H15FO2/c18-14-6-4-12(5-7-14)11-20-15-8-9-16-13(10-15)2-1-3-17(16)19/h4-10H,1-3,11H2 |
InChI Key |
OJOVCIYZZGJNJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.